N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester
Overview
Description
Synthesis Analysis
A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .
Molecular Structure Analysis
The molecular formula of “Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester” is C4H9NO2. The average mass is 103.120 Da and the monoisotopic mass is 103.063332 Da .
Chemical Reactions Analysis
Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis . A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, which include protic acids (gaseous hydrochloric acid, sulfuric acid and p-toluene-sulfonic acid), thionyl chloride, 2,2-dimethoxypropane and ion-exchange resins (Amberlyst™-15) .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester” include a density of 1.0±0.1 g/cm3, boiling point of 101.5±13.0 °C at 760 mmHg, vapour pressure of 35.0±0.2 mmHg at 25°C, enthalpy of vaporization of 34.1±3.0 kJ/mol, flash point of -22.3±17.4 °C, index of refraction of 1.420, molar refractivity of 25.8±0.3 cm3, #H bond acceptors: 3, #H bond donors: 2, #Freely Rotating Bonds: 2, #Rule of 5 Violations: 0, ACD/LogP: -0.49, ACD/LogD (pH 5.5): -2.56, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.00, ACD/LogD (pH 7.4): -0.86, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 4.36, Polar Surface Area: 52 Å2, Polarizability: 10.2±0.5 10-24 cm3, Surface Tension: 31.8±3.0 dyne/cm, Molar Volume: 102.1±3.0 cm3 .
Scientific Research Applications
Enantioselective Synthesis
Alanine derivatives, specifically α-aryl amino acids, are utilized in enantioselective synthesis. A study demonstrates the synthesis of optically pure α-aryl amino acids by enantioselective substitution, using Schiff bases of L-alanine methyl ester (Chaari et al., 1991).
Electrochemical Fluorination
Alanine derivatives undergo electrochemical fluorination, particularly in the context of cyclic amino-group substituted carboxylic acids related to alanine. This process leads to the formation of perfluoroacid fluorides and other compounds (Abe et al., 1990).
Oligopeptide Synthesis
They are significant in the stereoselective synthesis of oligopeptides. Research on diastereomeric N-protected dipeptide methyl esters synthesized from alanine derivatives highlights their role in peptide chain formation (Kricheldorf & Mang, 1982).
Photophysical Studies
Alanine derivatives are essential in photophysical studies, particularly in the analysis of fluorophores for metal ion detection. A study on the photophysical properties of certain alanine derivatives in various solvents demonstrated their potential as fluorescence probes (Guzow et al., 2005).
Synthesis of Polyacetylenes
They also play a role in the synthesis of amino acid-based polyacetylenes. The study involves synthesizing novel amino acid-derived acetylene monomers, including alanine derivatives, and analyzing the properties of the formed polymers (Gao et al., 2003).
Solvatochromism in Fluorescence Probing
Specific alanine derivatives show pronounced solvatochromic effects, making them useful in biophysical studies of peptides and proteins. Their large excited-state dipole moment and strong fluorescence response in different solvents are of particular interest (Guzow et al., 2005).
Alkylation Reactions
Alanine derivatives are used in enantioselective alkylation reactions, as demonstrated by the synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester from L-alanine tert-butyl ester hydrochloride (Shirakawa et al., 2014).
Synthesis of Organophosphorus Compounds
They are integral in the synthesis of organophosphorus compounds, such as in the preparation of 1-amino-2-arylethylphosphonic acids and their reactions with various chemical agents (Maier, 1990).
Properties
IUPAC Name |
methyl 2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,11(17)18-3)15-7-4-5-8(10(14)16)9(13)6-7/h4-6,15H,1-3H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZPPQSTEMLROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169184 | |
Record name | N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242137-21-8 | |
Record name | N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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